2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone

描述

属性

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(3-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(12-17-19-9-10-20-17)13-5-4-8-15(11-13)21-14-6-2-1-3-7-14/h1-8,11,17H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFGMSHMDBNLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501221062 | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-78-1 | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-phenoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antifungal and antibacterial activities, as well as its mechanisms of action. The synthesis of this compound and its derivatives has been explored in various studies, highlighting its relevance in pharmaceutical and agricultural applications.

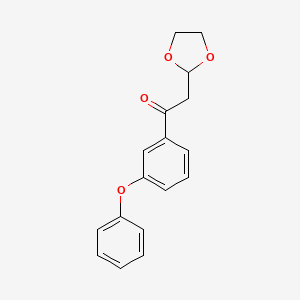

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a dioxolane ring and a phenoxy group, which are critical for its biological activities.

Antifungal Activity

Research has indicated that compounds containing the dioxolane moiety exhibit significant antifungal properties. For example, a study on similar triazole compounds demonstrated that they possess fungicidal activity against various fungal pathogens. The mechanism typically involves the inhibition of sterol biosynthesis in fungi, particularly targeting the cytochrome P450 enzyme system, which is crucial for fungal cell membrane integrity .

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound | Candida albicans | Moderate | |

| Difenoconazole (similar structure) | Various fungi | High |

Antibacterial Activity

The antibacterial potential of this compound has also been explored. It has shown effectiveness against Gram-positive and Gram-negative bacteria. The antibacterial mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis, leading to cell death .

| Compound | Target Bacteria | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Significant | |

| Similar compounds | E. coli | Moderate to high |

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antifungal activity. This study highlights the potential application of this compound in treating fungal infections.

Case Study 2: Antibacterial Properties

Another study evaluated the antibacterial effects of the compound against Staphylococcus aureus. The results showed an MIC of 16 µg/mL, indicating strong antibacterial activity. This finding supports further exploration into its use as an antibacterial agent in clinical settings.

The biological activities of this compound can be attributed to its structural features:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in sterol biosynthesis in fungi.

- Disruption of Cell Membrane Integrity : The presence of the dioxolane ring may enhance membrane permeability in microbial cells.

- Interference with Protein Synthesis : Some derivatives act by inhibiting ribosomal function in bacteria.

科学研究应用

Organic Synthesis

The compound serves as an intermediate in organic synthesis processes. Its unique structure allows for various chemical transformations, such as oxidation and reduction reactions, making it valuable in synthesizing other complex molecules.

Reactions:

- Oxidation : Converts the dioxolane ring to carboxylic acids or aldehydes.

- Reduction : Forms secondary alcohols.

- Substitution : Produces halogenated or nitrated derivatives.

Research has indicated that this compound may exhibit significant biological activity , particularly in pharmacology. Studies suggest potential anti-inflammatory and analgesic effects by inhibiting pro-inflammatory cytokine production.

Mechanism of Action:

The compound may interact with specific enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase enzymes, leading to reduced synthesis of inflammatory mediators.

Medicinal Chemistry

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. Preliminary studies indicate that it might have:

- Anti-inflammatory properties.

- Analgesic effects.

- Potential use in treating various inflammatory diseases.

Industrial Applications

In the industrial sector, 2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating advanced materials used in various applications.

Case Studies

Several studies have focused on the biological effects and synthetic methods involving this compound:

Case Study 1: Anti-inflammatory Properties

A study conducted on animal models demonstrated that treatment with this compound resulted in a significant decrease in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

Case Study 2: Synthesis of Derivatives

Researchers successfully synthesized several derivatives of this compound through various chemical reactions, demonstrating its versatility as an intermediate in organic synthesis. These derivatives showed varied biological activities, further supporting the compound's application in drug development.

相似化合物的比较

2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone (CAS 1166996-41-3)

- Key Differences: The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, increasing electrophilicity at the ketone group compared to the phenoxy substituent in the target compound.

- Synthesis: Similar dioxolane-ethanone derivatives are synthesized via oxidative cleavage of dithiane intermediates using N-chlorosuccinimide (NCS) and silver nitrate (AgNO₃) .

- Applications : Fluorinated analogs are often used in medicinal chemistry due to enhanced metabolic stability .

Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanone (CAS 6252-00-2)

1-Cycloheptyl-2-(1,3-dioxolan-2-yl)ethanone (CAS 1263365-85-0)

1-[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]ethanone (CAS 105752-35-0)

- Key Differences : A methyl group on the dioxolane ring enhances hydrophobicity (LogP = 2.11) compared to unsubstituted dioxolane derivatives. The para-substituted phenyl group may improve crystallinity .

Physical and Chemical Properties

*Estimated based on structural analogs.

准备方法

General Synthetic Strategy

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone typically involves:

- Formation of the aryl ketone intermediate.

- Introduction of the 1,3-dioxolane acetal protecting group via acetalization.

- Functionalization of the phenyl ring with a phenoxy substituent.

These steps are often carried out sequentially with careful control of reaction conditions to optimize yield and purity.

Preparation of the Key Intermediate: Aryl Ketone

The aryl ketone precursor is generally prepared by halogenation of the corresponding acetophenone derivative or by nucleophilic substitution of an aryl bromide with appropriate reagents.

For example, 1-(3-phenoxy-phenyl)-2-bromoethanone can be synthesized by bromination of 1-(3-phenoxy-phenyl)ethanone using bromine under controlled conditions.

Alternatively, palladium-catalyzed coupling reactions can be employed to introduce the phenoxy group onto a suitable aryl halide precursor, followed by ketone formation.

Acetalization to Form the 1,3-Dioxolane Ring

The formation of the 1,3-dioxolane ring is achieved by acetalization of the aryl ketone with a 1,2-diol, typically ethylene glycol or a substituted diol, under acidic conditions.

- The aryl ketone and the diol are refluxed together in an organic solvent such as benzene, toluene, or methylbenzene.

- A strong acid catalyst, commonly 4-methylbenzenesulfonic acid, is added to promote the reaction.

- Azeotropic removal of water is performed during reflux to drive the equilibrium toward acetal formation.

- Simple alcohols like ethanol or propanol may be used as co-solvents or to assist azeotropic removal.

| Parameter | Details |

|---|---|

| Solvent | Benzene, methylbenzene, or n-hexane |

| Catalyst | 4-Methylbenzenesulfonic acid (p-TsOH) |

| Temperature | Reflux (~80–110 °C depending on solvent) |

| Reaction Time | Several hours (typically 4–12 hours) |

| Water Removal | Azeotropic distillation |

The product is then isolated by extraction with organic solvents such as 1,1'-oxybisethane, followed by drying, filtration, and evaporation.

Introduction of the Phenoxy Group

The phenoxy substituent on the phenyl ring is introduced by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

For example, phenol or substituted phenols react with aryl halides in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (around 80 °C) to afford the phenoxy-substituted intermediate.

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig etherification) is another effective method, using Pd(OAc)2, BINAP ligand, and cesium carbonate base in 1,4-dioxane at 80 °C under nitrogen atmosphere.

Alternative Synthetic Routes and Notes

The acetalization can also be performed starting from other cyclic or aliphatic acetals by reacting them with an excess of the appropriate 1,2-diol to obtain the desired 1,3-dioxolane derivative.

Halogenated intermediates such as 1-Ar-2-haloethanones can be converted into the dioxolane acetals by reaction with 1,2-diols under acidic reflux conditions, followed by further functionalization steps.

The use of bases such as potassium hydroxide or tertiary amines is common in nucleophilic substitution steps to promote formation of the desired ether or ketone derivatives.

Summary Table of Preparation Steps

Research Findings and Optimization

The acetalization step is sensitive to the choice of solvent and acid catalyst; aromatic hydrocarbons with strong acid catalysts and azeotropic water removal provide higher yields and cleaner products.

Phenoxy substitution via nucleophilic aromatic substitution requires prolonged heating and polar aprotic solvents to achieve high conversion rates.

Pd-catalyzed coupling offers a milder and more selective alternative for phenoxy group introduction, with shorter reaction times and better yields.

Purification is typically achieved by extraction, crystallization, and silica gel chromatography to isolate pure this compound.

This comprehensive synthesis approach provides a reliable pathway to prepare this compound with good yields and purity, suitable for further application in research or industrial contexts.

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(1,3-Dioxolan-2-yl)-1-(3-phenoxy-phenyl)-ethanone?

- Methodology : Utilize palladium-catalyzed enolate arylation for constructing the ethanone backbone, as demonstrated in analogous compounds (e.g., 2-(2-(1,3-Dioxolan-2-yl)phenyl)-1-(4-methoxyphenyl)ethanone) . Friedel-Crafts acylation with aluminum chloride (AlCl₃) can introduce the phenoxy-phenyl group, with acetal protection of ketones to avoid side reactions .

- Key Steps :

Protect the ketone group via 1,3-dioxolane formation.

Perform regioselective acylation using AlCl₃.

Deprotect under acidic conditions (e.g., HCl/acetone) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and dioxolane protons (δ 4.0–5.0 ppm). The acetyl group (C=O) resonates at ~200 ppm in ¹³C NMR .

- IR : Confirm C=O stretch (~1700 cm⁻¹) and ether C-O (1200–1000 cm⁻¹) .

Q. What are the key reactivity patterns of the dioxolane and ethanone moieties?

- Dioxolane : Acid-sensitive; hydrolyzes to regenerate ketones under HCl or H₂SO₄ .

- Ethanone : Participates in nucleophilic additions (e.g., Grignard reagents) and reductions (e.g., NaBH₄ for secondary alcohol synthesis) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., regioselectivity in acylation) impact synthetic yields, and how can these be mitigated?

- Challenge : Friedel-Crafts acylation may yield para/meta isomers due to electronic effects of the phenoxy group.

- Resolution :

- Use directing groups (e.g., methoxy) or steric hindrance to control regioselectivity .

- Monitor reaction progress via HPLC or GC-MS to optimize time/temperature .

Q. What mechanistic insights explain the efficiency of palladium-catalyzed C-C bond formation in related ethanone derivatives?

- Mechanism : Pd(0) undergoes oxidative addition with aryl halides, followed by enolate coordination and reductive elimination to form the C-C bond .

- Key Factors :

- Ligand choice (e.g., PPh₃ vs. bidentate ligands) affects catalytic turnover.

- Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics .

Q. How can computational modeling predict biological interactions of this compound, such as enzyme inhibition?

- Approach :

Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with targets like cytochrome P450 or kinases.

Compare with structurally similar inhibitors (e.g., LRH-1 antagonists containing ethanone groups) .

- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected peaks in NMR) for this compound?

- Root Causes : Impurities from incomplete deprotection or solvent residues.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。